2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs. The structure of this compound includes a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring, with a carboxylic acid group at the third position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxylic acid group.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but has a phenyl group instead of a benzyl group.
Uniqueness
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both the benzyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)16-10-14-8-4-5-9-15(14)12-18(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUPAEYPYJHZCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585594 | |
Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54329-48-5 | |
Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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